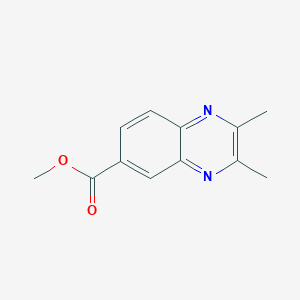

Methyl 2,3-dimethylquinoxaline-6-carboxylate

Overview

Description

Methyl 2,3-dimethylquinoxaline-6-carboxylate is a chemical compound with the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol . It is a potent antibacterial agent that belongs to the group of macrocyclic compounds . This compound has been shown to inhibit protein synthesis in bacterial cells and has antibacterial activity at submicromolar concentrations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dimethylquinoxaline-6-carboxylate typically involves the reaction of appropriate quinoxaline derivatives with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation of the quinoxaline ring.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dimethylquinoxaline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline-6-carboxylic acid derivatives.

Reduction: Reduction reactions can convert it into different quinoxaline derivatives with altered functional groups.

Substitution: Nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

Methyl 2,3-dimethylquinoxaline-6-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

Industry: Used in the production of pharmaceuticals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 2,3-dimethylquinoxaline-6-carboxylate involves binding to the ribosomal RNA in bacterial cells, thereby inhibiting translation and protein synthesis . This inhibition leads to the disruption of essential cellular processes, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

2,3-Dimethylquinoxaline: Lacks the carboxylate group, making it less effective as an antibacterial agent.

Quinoxaline-6-carboxylate: Does not have the methyl groups at positions 2 and 3, which may affect its binding affinity and antibacterial activity.

Uniqueness

Methyl 2,3-dimethylquinoxaline-6-carboxylate is unique due to its specific substitution pattern, which enhances its antibacterial properties and makes it a valuable compound for research and industrial applications .

Biological Activity

Methyl 2,3-dimethylquinoxaline-6-carboxylate (MDMQC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and anticancer properties. This article explores the biological activity of MDMQC, presenting detailed findings from various studies, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

MDMQC is a derivative of quinoxaline, characterized by a methyl group at positions 2 and 3 and a carboxylate group at position 6. The synthesis of MDMQC typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic conditions, yielding high purity products suitable for biological testing.

Antibacterial Activity

MDMQC has demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of protein synthesis by binding to ribosomal RNA in bacterial cells, effectively disrupting the translation process.

Table 1: Antibacterial Efficacy of MDMQC

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that MDMQC could be a candidate for developing new antibacterial agents, particularly in an era of rising antibiotic resistance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of MDMQC, particularly against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). In vitro assays have shown that MDMQC exhibits cytotoxic effects, with IC50 values comparable to established chemotherapeutics like sorafenib.

Table 2: Cytotoxic Effects of MDMQC on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 3.4 | Induction of apoptosis via caspase activation |

| MCF-7 | 2.2 | Cell cycle arrest at G2/M phase |

The compound's ability to induce apoptosis was further confirmed through western blot analyses showing increased levels of pro-apoptotic factors such as caspase-3 and BAX, alongside decreased levels of anti-apoptotic proteins like Bcl-2 .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. Modifications at various positions on the quinoxaline ring can significantly influence their potency.

Key Findings:

- Position 6 : The presence of the carboxylate group enhances solubility and bioavailability.

- Methyl Substituents : The addition of methyl groups at positions 2 and 3 increases lipophilicity, potentially improving cellular uptake .

Case Studies

- In Vivo Studies : A study evaluated the efficacy of MDMQC in animal models bearing tumors. Results indicated significant tumor reduction compared to control groups treated with saline.

- Combination Therapy : Research has explored the synergistic effects of MDMQC when combined with other chemotherapeutic agents, suggesting enhanced efficacy against resistant cancer cell lines .

Properties

IUPAC Name |

methyl 2,3-dimethylquinoxaline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-7-8(2)14-11-6-9(12(15)16-3)4-5-10(11)13-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDDLQPHCCROKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.